9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene
Overview
Description
“9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene” is a chemical compound with the molecular formula C35H34O6 . It has a molecular weight of 550.64 . This compound is used as a monomer in the preparation of new shape memory epoxy resins with excellent comprehensive properties .
Synthesis Analysis
The synthesis of “this compound” can be achieved by the condensation of phenoxyethanol with fluoren-9-one using a Ti4+ cation-exchanged montmorillonite as a strong solid acid catalyst .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 694.0±55.0 °C and a density of 1.244 .Scientific Research Applications
Polymer Synthesis and Characterization
9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene is utilized in synthesizing various polyamides and polyimides. These polymers exhibit remarkable solubility in organic solvents, transparency, and thermal stability, making them ideal for high-performance materials (Hsiao et al., 1999), (Chin‐Ping Yang et al., 1993).
Photoluminescent Properties
Research has demonstrated the significant photoluminescent properties of fluorene derivatives. These properties make them useful in applications like fluorescent probes, offering high fluorescence quantum yields (Feng et al., 2005).
Functional Material Applications
Fluorene compounds, including this compound, are integral in developing materials for various applications such as OLED materials and agricultural hormones, owing to their electronic and thermal properties (Wang Ji-ping, 2011).
Improved Synthesis Procedures
Advancements in the synthesis of fluorene-containing epoxy polymers emphasize environmentally friendly methods, enhancing the yield and purity of the end products (Jin Won Kim et al., 2012).
Application in Fuel Cells
The development of sulfonated poly(ether sulfone) using fluorene-based bisphenol monomers has shown potential in fuel cell applications, offering improved ionic exchange capacity and thermal stability (Chenyi Wang et al., 2012).
Gas Transport Properties
Fluorene-based polymers have been researched for their gas transport properties, demonstrating high thermal stability and significant potential in applications requiring gas permeability (Bandyopadhyay et al., 2014).
Novel Polyimides with High Transparency
The synthesis of novel polyimides derived from fluorene-based monomers has been explored, highlighting their organosolubility, optical transparency, and excellent thermal stability, suitable for various high-performance materials (Zhang et al., 2010).
Safety and Hazards
When handling “9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It is known to be a monomer used in the preparation of new shape memory epoxy resins .
Mode of Action
It is synthesized through a reaction involving aromatic compounds containing epoxide groups . The epoxide groups then undergo a ring-opening reaction with aromatic compounds containing di-carbonyl (ethoxy) groups under alkaline conditions .
Biochemical Pathways
As a monomer, it contributes to the formation of polymers, specifically shape memory epoxy resins . These resins have excellent comprehensive properties and are used in various applications.
Pharmacokinetics
Its physical properties such as boiling point (6940±550 °C) and density (1244) are known .
Result of Action
It is known to contribute to the formation of shape memory epoxy resins with excellent optical, thermal, and mechanical properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene. For instance, it is recommended to handle this compound in a well-ventilated place and avoid contact with skin and eyes . It should also be stored and handled to avoid contact with strong oxidizing agents and strong acids .
properties
IUPAC Name |
2-[2-[4-[9-[4-[2-(oxiran-2-ylmethoxy)ethoxy]phenyl]fluoren-9-yl]phenoxy]ethoxymethyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34O6/c1-3-7-33-31(5-1)32-6-2-4-8-34(32)35(33,25-9-13-27(14-10-25)38-19-17-36-21-29-23-40-29)26-11-15-28(16-12-26)39-20-18-37-22-30-24-41-30/h1-16,29-30H,17-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPTZLOWXIETLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OCCOCC7CO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
349652-26-2 | |
Record name | Oxirane, 2,2′-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxy-2,1-ethanediyloxymethylene)]bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349652-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30727132 | |
Record name | 2,2'-{9H-Fluorene-9,9-diylbis[(4,1-phenylene)oxyethane-2,1-diyloxymethylene]}bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
259881-39-5 | |
Record name | 2,2'-{9H-Fluorene-9,9-diylbis[(4,1-phenylene)oxyethane-2,1-diyloxymethylene]}bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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